N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide
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Overview
Description
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide is a complex organic compound featuring a thiazole ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. The initial step may include the condensation of appropriate precursors such as 4,5-dimethyl-1,3-thiazole-2-carboxaldehyde and 4-fluoro-N-methylbenzenesulfonamide under specific reaction conditions, including the use of a suitable catalyst and solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired yield, purity, and cost-effectiveness. Process optimization, including temperature control, reaction time, and the use of efficient catalysts, is crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH₃) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazole and sulfonamide derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, is known to bind to enzymes and receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-methylbenzenesulfonamide
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-chlorobenzenesulfonamide
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-bromobenzenesulfonamide
Uniqueness: N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated counterparts.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S2/c1-9-10(2)19-13(15-9)8-16(3)20(17,18)12-6-4-11(14)5-7-12/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZADJAITICOPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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